molecular formula C9H8ClNO4 B1528259 Ethyl 3-chloro-2-nitrobenzoate CAS No. 856770-62-2

Ethyl 3-chloro-2-nitrobenzoate

Cat. No.: B1528259
CAS No.: 856770-62-2
M. Wt: 229.62 g/mol
InChI Key: HOGARSMHWIZTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 3-chloro-2-nitrobenzoate is a synthetic compound that primarily targets organic synthesis reactions . It is often used as an intermediate in the synthesis of other complex organic compounds .

Mode of Action

The compound’s mode of action involves participating in various chemical reactions. For instance, it can undergo nitration, conversion from the nitro group to an amine, and bromination . The nitro group in the compound plays a crucial role in directing these reactions .

Biochemical Pathways

For example, some aromatic compounds can be biodegraded by bacteria through chemotaxis . .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 22962 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through chemical reactions . The specific molecular and cellular effects depend on the nature of these reactions and the compounds produced.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and direction of the chemical reactions it participates in . Additionally, the presence of other compounds can also influence its reactivity.

Properties

IUPAC Name

ethyl 3-chloro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGARSMHWIZTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.